4-Ethyl-3,5-dimethylphenylboronic acid
Overview
Description
4-Ethyl-3,5-dimethylphenylboronic acid is an organic compound belonging to the family of phenylboronic acids. It has the molecular formula C10H15BO2 and a molecular weight of 178.04 g/mol. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with ethyl and dimethyl groups.
Mechanism of Action
Target of Action
The primary target of 4-Ethyl-3,5-dimethylphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that boronic esters, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, making this compound a valuable building block in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors. The SM coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
4-Ethyl-3,5-dimethylphenylboronic acid can be synthesized through various methods. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethyl-3,5-dimethylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethyl-3,5-dimethylphenylboronic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly for proteases and kinases involved in various diseases.
Industry: This compound can be used in the production of advanced materials and as a building block for more complex molecules.
Comparison with Similar Compounds
4-Ethyl-3,5-dimethylphenylboronic acid can be compared with other phenylboronic acids, such as:
3,5-Dimethylphenylboronic acid: Similar structure but lacks the ethyl group, which may affect its reactivity and applications.
4-Butoxy-3,5-dimethylphenylboronic acid:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications.
Properties
IUPAC Name |
(4-ethyl-3,5-dimethylphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-4-10-7(2)5-9(11(12)13)6-8(10)3/h5-6,12-13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFFMHZXQGFWCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)CC)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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